molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B174662
CAS RN: 18593-51-6
M. Wt: 180.23 g/mol
InChI Key: GXZAQJCUXCKYKB-UHFFFAOYSA-N
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Description

“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C8H8N2OS . It has a molecular weight of 180.23 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” were not found, similar compounds such as 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been synthesized through the hydrolysis of protecting groups with either TFA or aqueous KOH, which gave 2-substituted 5-aminopyridine-4-carboxylic acids. These were then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .


Molecular Structure Analysis

The SMILES string of “6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is O=C1C2=C (SC (CC)=C2)N=CN1 . The InChI is 1S/C8H8N2OS/c1-2-5-3-6-7 (11)9-4-10-8 (6)12-5/h3-4H,2H2,1H3, (H,9,10,11) .


Physical And Chemical Properties Analysis

“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a solid compound . It has a molecular weight of 180.23 .

Scientific Research Applications

Cancer Research

Thieno[2,3-d]pyrimidine derivatives have been studied for their anti-proliferative properties against various cancer cells. For instance, certain derivatives have shown the ability to inhibit VEGFR-2, which plays a significant role in tumor angiogenesis and growth .

Enzyme Inhibition

These compounds have also been tested for their ability to inhibit enzymes like EGFR (Epidermal Growth Factor Receptor), ErbB-2, and ErbB-4. Inhibition of these enzymes is crucial in the treatment of certain types of cancers .

Synthesis of Functionalized Compounds

An efficient method has been developed for synthesizing functionalized thieno[2,3-d]pyrimidines from related compounds. These functionalized derivatives can have various applications in medicinal chemistry and drug development .

Safety and Hazards

The compound is classified under Storage Class Code 11, which pertains to Combustible Solids . The WGK is 3 . The Flash Point is not applicable .

properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZAQJCUXCKYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349410
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

18593-51-6
Record name 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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